Ethyl 1-azabicyclo[2.2.1]heptane-7-carboxylate Ethyl 1-azabicyclo[2.2.1]heptane-7-carboxylate
Brand Name: Vulcanchem
CAS No.: 646055-95-0
VCID: VC8382600
InChI: InChI=1S/C9H15NO2/c1-2-12-9(11)8-7-3-5-10(8)6-4-7/h7-8H,2-6H2,1H3
SMILES: CCOC(=O)C1C2CCN1CC2
Molecular Formula: C9H15NO2
Molecular Weight: 169.22 g/mol

Ethyl 1-azabicyclo[2.2.1]heptane-7-carboxylate

CAS No.: 646055-95-0

Cat. No.: VC8382600

Molecular Formula: C9H15NO2

Molecular Weight: 169.22 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 1-azabicyclo[2.2.1]heptane-7-carboxylate - 646055-95-0

Specification

CAS No. 646055-95-0
Molecular Formula C9H15NO2
Molecular Weight 169.22 g/mol
IUPAC Name ethyl 1-azabicyclo[2.2.1]heptane-7-carboxylate
Standard InChI InChI=1S/C9H15NO2/c1-2-12-9(11)8-7-3-5-10(8)6-4-7/h7-8H,2-6H2,1H3
Standard InChI Key AMFYVHCNESRDJI-UHFFFAOYSA-N
SMILES CCOC(=O)C1C2CCN1CC2
Canonical SMILES CCOC(=O)C1C2CCN1CC2

Introduction

Chemical Identity and Structural Characterization

Nomenclature and Isomeric Considerations

  • CAS 646055-95-0 (VulcanChem) and CAS 1181456-21-2 (Parchem) refer to the same compound but differ in numbering due to IUPAC nomenclature rules .

  • PubChem entries for CAS 1956380-33-8 and 1251009-93-4 describe positional isomers where the ester group occupies the 1- or 2-position on the bicyclic framework .

These variations underscore the importance of precise structural verification via analytical techniques such as NMR and X-ray crystallography.

Table 1: Key Identifiers and Molecular Data

PropertyValueSource
Molecular FormulaC9H15NO2\text{C}_9\text{H}_{15}\text{NO}_2
Molecular Weight169.22 g/mol
IUPAC Name (Primary)Ethyl 1-azabicyclo[2.2.1]heptane-7-carboxylate
Canonical SMILESCCOC(=O)C1C2CCN1CC2
InChIKeyAMFYVHCNESRDJI-UHFFFAOYSA-N

Synthesis and Preparation

General Strategies for Azabicycloheptane Derivatives

The synthesis of azabicycloheptanes typically involves cycloaddition reactions, ring-closing metathesis, or intramolecular alkylation. For ethyl 1-azabicyclo[2.2.1]heptane-7-carboxylate, no explicit protocols are documented, but analogous methods provide insights:

  • Cycloaddition Approaches: Diels-Alder reactions between dienes and nitroso compounds yield bicyclic intermediates, which are functionalized via esterification.

  • Protecting Group Strategies: Selective protection of amine groups enables carboxylate introduction at specific positions. For example, Boc-protected intermediates undergo esterification before deprotection .

Challenges in Regioselectivity

Positional isomerism arises due to the bicyclic system’s rigidity. For instance, ethyl 7-azabicyclo[2.2.1]heptane-1-carboxylate (CAS 1956380-33-8) and ethyl 7-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 1251009-93-4) differ only in ester placement, necessitating chromatographic separation or stereoselective synthesis .

Physicochemical Properties

Stability and Reactivity

The compound’s ester group renders it susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives. The bicyclic amine may participate in alkylation or acylation reactions, expanding its utility in derivatization .

Spectroscopic Characterization

While experimental spectral data are scarce, predicted properties include:

  • NMR: 1H^1\text{H} NMR signals for the ethyl group (δ 1.2–1.4 ppm for CH3, δ 4.1–4.3 ppm for CH2) and bicyclic protons (δ 2.5–3.5 ppm).

  • Mass Spectrometry: A molecular ion peak at m/z 169.22 and fragment ions corresponding to the loss of COOEt (44 Da) .

Industrial and Research Applications

Catalysis and Chiral Auxiliaries

The rigid bicyclic framework serves as a scaffold for asymmetric catalysis. For instance, Rhodium complexes of azabicycloheptanes facilitate enantioselective hydrogenation .

Material Science

Incorporation into polymers or metal-organic frameworks (MOFs) could exploit the compound’s thermal stability and hydrogen-bonding capacity .

Future Directions

  • Synthetic Optimization: Develop stereocontrolled routes to isolate specific isomers.

  • Biological Screening: Evaluate antimicrobial, anticancer, and neuropharmacological profiles.

  • Computational Studies: Molecular docking to predict target engagement (e.g., proteases, receptors).

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